molecular formula C17H16ClN3O2 B2394433 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-27-6

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide

Cat. No.: B2394433
CAS No.: 2034547-27-6
M. Wt: 329.78
InChI Key: BYFDKUDUEYHHAK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyridine core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the 4-chlorophenoxy group.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pyrazolo[1,5-a]pyridine core is known to interact with various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar fused ring system and potential therapeutic applications.

    Phenylpyrazoles: Compounds containing a pyrazole ring bound to a phenyl group, known for their diverse biological activities.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenoxy group and the propanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-17(2,23-15-5-3-12(18)4-6-15)16(22)20-13-8-10-21-14(11-13)7-9-19-21/h3-11H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFDKUDUEYHHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC2=CC=NN2C=C1)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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